

Tetrahydrofurfuryl Salicylate: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for **Tetrahydrofurfuryl Salicylate**. The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical and Physical Properties

Tetrahydrofurfuryl salicylate, also known as Thurfyl Salicylate, is the ester of salicylic acid and tetrahydrofurfuryl alcohol.[1][2] It is primarily used in topical preparations as a rubefacient to treat musculoskeletal and soft-tissue pain.[2] The compound's physical and chemical properties are summarized below.



Property	Value	Source(s)
Molecular Formula	C12H14O4	[1][2][3]
Molecular Weight	222.24 g/mol	[1][3][4][5]
Exact Mass	222.0892 g/mol	[1][2]
CAS Number	2217-35-8	[1][2][3]
IUPAC Name	oxolan-2-ylmethyl 2- hydroxybenzoate	[1][5]
Synonyms	Thurfyl salicylate, (tetrahydrofuran-2-yl)methyl 2- hydroxybenzoate	[1][2][5]
Appearance	Solid powder	[2]
Boiling Point	334.00 to 335.00 °C (at 760.00 mm Hg, estimated)	[4]
Flash Point	260.00 °F (126.40 °C, estimated)	[4]
logP (o/w)	2.600 (estimated)	[4]
Water Solubility	272.7 mg/L at 25 °C (estimated)	[4]
Elemental Analysis	C: 64.85%, H: 6.35%, O: 28.80%	[2]

Chemical Structure and Identification

The structure of **Tetrahydrofurfuryl Salicylate** consists of a salicylic acid moiety ester-linked to a tetrahydrofurfuryl group.

Caption: Chemical structure of **Tetrahydrofurfuryl Salicylate**.

Key Identifiers:



- SMILES:O=C(OCC1OCCC1)C2=CC=CC=C2O[2][6]
- InChl:InChl=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2[2][5]
- InChl Key:VNDLMXQTZJPTOR-UHFFFAOYSA-N[2][5]

Experimental Protocols Synthesis via Fischer Esterification (General Protocol)

While a specific, detailed protocol for **Tetrahydrofurfuryl Salicylate** was not found in the provided search results, its synthesis can be achieved via Fischer-Speier esterification. This general methodology is adapted from protocols for similar esters, such as methyl salicylate.[7] [8] The reaction involves treating salicylic acid with tetrahydrofurfuryl alcohol in the presence of a strong acid catalyst.

Materials:

- Salicylic Acid
- Tetrahydrofurfuryl alcohol (in excess)
- Concentrated Sulfuric Acid (catalyst)
- Sodium Bicarbonate or Sodium Carbonate solution (for neutralization)
- Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
- Organic solvent (e.g., dichloromethane or diethyl ether for extraction)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve salicylic acid in an excess of tetrahydrofurfuryl alcohol.
- Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.



- Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 5-6 hours) to drive the equilibrium towards the ester product.[8] The temperature is typically maintained around 90-100 °C.[8]
- Work-up & Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. If an extraction solvent is used, add it now. Wash the organic layer sequentially with water and then with a sodium bicarbonate or sodium carbonate solution to neutralize the acidic catalyst.[8] Continue washing until the aqueous layer is neutral or slightly basic.
- Final Wash & Drying: Perform a final wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent and excess alcohol under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure **Tetrahydrofurfuryl Salicylate**.

Analytical Quantification by Gas Chromatography (GC-FID)

This method is adapted from a validated protocol for the determination of methyl salicylate in cosmetic products and is applicable for the quantification of **Tetrahydrofurfuryl Salicylate**.

Instrumentation:

- Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).
- Column: DB-624 capillary column (30 m x 0.32 mm i.d., 1.8 μm film thickness) or equivalent.
- Ultrasonicator

Reagents:

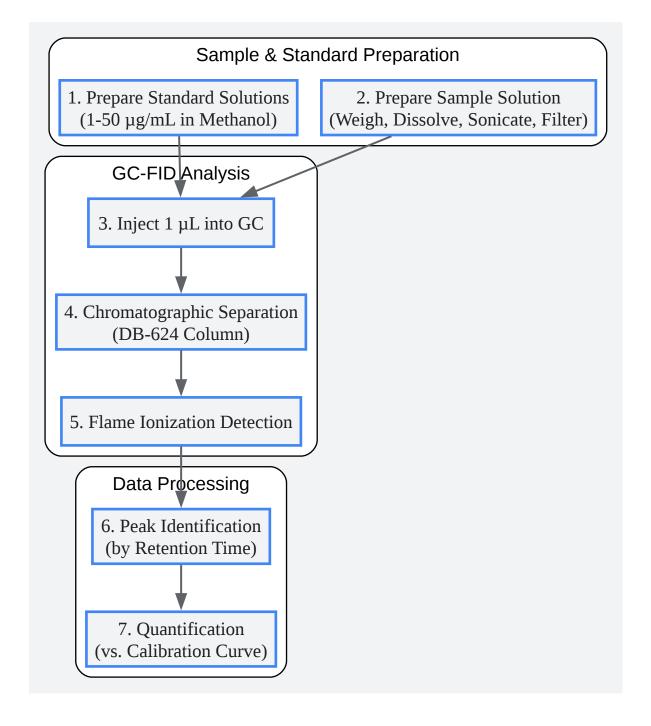
- Methanol, HPLC grade
- Tetrahydrofurfuryl Salicylate reference standard



Procedure:

- Standard Solution Preparation: Accurately weigh and dissolve the Tetrahydrofurfuryl
 Salicylate reference standard in methanol to prepare a stock solution. Create a series of
 working standard solutions (e.g., 1-50 µg/mL) by diluting the stock solution with methanol.
- Sample Preparation: Accurately weigh approximately 1 g of the homogenous sample into a 20-mL volumetric flask. Add 15 mL of methanol and ultrasonicate for 20 minutes. Dilute to volume with methanol. Filter the solution through a 0.45 μm membrane filter to obtain the final sample solution.
- GC Analysis:
 - \circ Injection: Inject 1 μ L of the standard and sample solutions into the GC.
 - GC Operating Conditions:
 - Injector Temperature: 200°C
 - Detector Temperature: 250°C
 - Carrier Gas: Nitrogen at 5 mL/min
 - Oven Temperature Program: Initial 100°C for 1 min, ramp at 5°C/min to 180°C, hold for 3 min.
 - FID Gases: Hydrogen at 30 mL/min; Air at 300 mL/min.
- Quantification: Identify the Tetrahydrofurfuryl Salicylate peak in the sample chromatogram
 by comparing its retention time with that of the standard. Calculate the concentration in the
 sample by comparing the peak area with a calibration curve generated from the standard
 solutions.





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Caption: Workflow for the quantification of **Tetrahydrofurfuryl Salicylate**.

Mechanism of Action

Tetrahydrofurfuryl salicylate belongs to the counter-irritant class of topical analgesics.[9] Its therapeutic effect is primarily derived from the salicylate moiety.



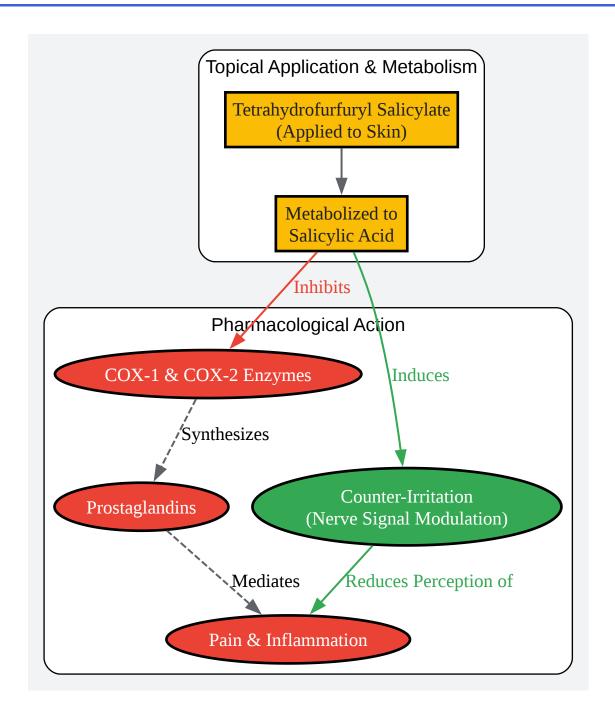




When applied topically, the compound penetrates the skin and is metabolized into salicylic acid. [10] The proposed mechanism of action is multifaceted:

- Counter-Irritation: It induces a mild sensation of warmth or irritation on the skin. This
 sensation acts to distract the central nervous system from the underlying musculoskeletal
 pain signals.[10]
- COX Inhibition: The active metabolite, salicylic acid, inhibits cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[10] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] By reducing prostaglandin production, salicylic acid helps to diminish local inflammation and alleviate pain.[10] This action is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs).[10]
- Vasodilation: Topical application can cause local vasodilation, which increases blood flow to
 the affected area.[10] This may contribute to the sensation of warmth and potentially aid in
 the removal of inflammatory mediators.





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Caption: Proposed mechanism of action for topical **Tetrahydrofurfuryl Salicylate**.

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